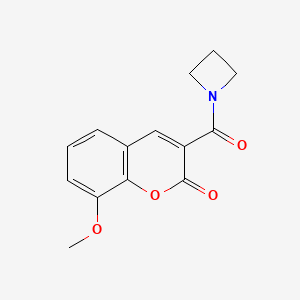
3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one, also known as AMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. AMC is a synthetic compound that is primarily used in the development of new drugs and therapies for various diseases.
Scientific Research Applications
3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has several scientific research applications, including its potential use in the development of new drugs for various diseases. Studies have shown that 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising compound for drug development. Additionally, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. By inhibiting COX-2, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one may reduce inflammation in the body. Additionally, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has been shown to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has several biochemical and physiological effects in the body. For example, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has been shown to reduce inflammation by inhibiting the activity of COX-2 and other inflammatory enzymes. Additionally, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Furthermore, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one in lab experiments is its versatility. 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one can be used in a variety of different assays and experiments, making it a useful compound for researchers in various fields. Additionally, 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one is relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of using 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one in lab experiments is its potential toxicity. While studies have shown that 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one is generally safe, it can be toxic in high doses. Therefore, researchers must be careful when working with 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one and should take appropriate safety precautions.
Future Directions
There are several future directions for research on 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one. One area of interest is the development of new drugs and therapies based on 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one. Researchers are currently exploring the potential of 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. Additionally, researchers are investigating the mechanism of action of 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one in more detail, which could lead to a better understanding of its potential uses in medicine. Finally, researchers are exploring new synthesis methods for 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one, which could make it more accessible and cost-effective for use in medical research.
Synthesis Methods
3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one can be synthesized using a multi-step process. The first step involves the synthesis of 8-methoxy-4-methylchromen-2-one, which can be done by reacting 4-methylcoumarin with methoxyamine hydrochloride in the presence of a base. The second step involves the synthesis of 3-(azetidine-1-carbonyl) chloride by reacting azetidine-1-carboxylic acid with thionyl chloride. The final step involves the reaction of 8-methoxy-4-methylchromen-2-one with 3-(azetidine-1-carbonyl) chloride in the presence of a base to yield 3-(Azetidine-1-carbonyl)-8-methoxychromen-2-one.
properties
IUPAC Name |
3-(azetidine-1-carbonyl)-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-5-2-4-9-8-10(14(17)19-12(9)11)13(16)15-6-3-7-15/h2,4-5,8H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGULRDJKBOZHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B7519449.png)

![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
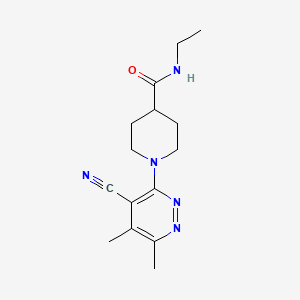
![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)
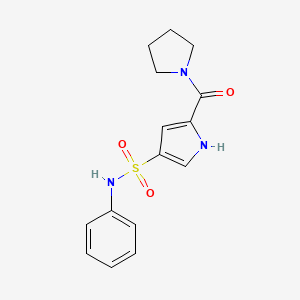

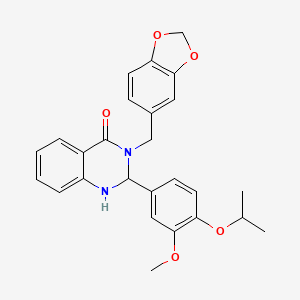

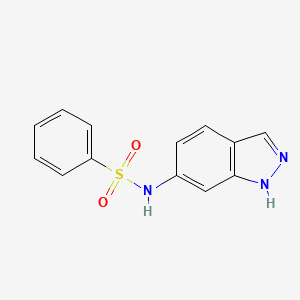
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)

![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
